Einecs 279-233-7
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Overview
Description
Einecs 279-233-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for Einecs 279-233-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Einecs 279-233-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 279-233-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .
Mechanism of Action
The mechanism of action of Einecs 279-233-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined by the compound’s structure and reactivity .
Properties
CAS No. |
79682-32-9 |
---|---|
Molecular Formula |
C50H46N7O7S2- |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
5-anilino-9-(3-methoxyanilino)-7-phenyl-6,12,12a,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C35H30N4O7S2.C15H17N3/c1-46-25-15-8-12-23(18-25)37-28-19-30-27(21-33(28)48(43,44)45)38-35-26-16-9-17-32(47(40,41)42)34(26)29(36-22-10-4-2-5-11-22)20-31(35)39(30)24-13-6-3-7-14-24;1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h2-19,21,26,35-38H,20H2,1H3,(H-,40,41,42,43,44,45);3-10H,1-2H3,(H3,16,17,18)/p-1 |
InChI Key |
MAEHSCXECDZMRA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N.COC1=CC=CC(=C1)NC2=C(C=C3C(=C2)[N+](=C4CC(=C5C(C4N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-] |
Origin of Product |
United States |
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